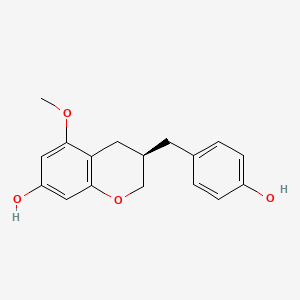

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Description

Properties

Molecular Formula |

C17H18O4 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C17H18O4/c1-20-16-8-14(19)9-17-15(16)7-12(10-21-17)6-11-2-4-13(18)5-3-11/h2-5,8-9,12,18-19H,6-7,10H2,1H3/t12-/m1/s1 |

InChI Key |

LSLXDBBMLRLKHS-GFCCVEGCSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1C[C@H](CO2)CC3=CC=C(C=C3)O)O |

Canonical SMILES |

COC1=CC(=CC2=C1CC(CO2)CC3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a homoisoflavonoid, a class of phenolic compounds that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation, and an exploration of its biological activities, with a focus on its role in osteogenesis. All quantitative data is presented in structured tables, and experimental protocols are detailed for reproducibility. Furthermore, logical workflows and putative signaling pathways are visualized using the DOT language.

Natural Source

The principal natural source of this compound is the red resin, commonly known as "dragon's blood," obtained from the stems of Dracaena cochinchinensis (Lour.) S.C.Chen[1]. This compound has also been isolated from the resin of Dracaena draco[2]. The resin of Dracaena species has a long history of use in traditional medicine for various ailments, and modern phytochemical investigations have revealed a rich diversity of flavonoids and homoisoflavonoids, including the subject of this guide.

Isolation and Characterization

The isolation of this compound from the red resin of Dracaena cochinchinensis has been described in the scientific literature. The following protocol is a detailed representation of the methodologies employed.

Experimental Protocol: Isolation of this compound

1. Extraction:

-

The dried and powdered red resin of Dracaena cochinchinensis is subjected to extraction with a suitable organic solvent, typically 95% ethanol (B145695) or methanol (B129727), at room temperature.

-

The resulting extract is then concentrated under reduced pressure to yield a crude residue.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

The homoisoflavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to multiple rounds of column chromatography.

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

4. Structure Elucidation:

-

The structure of the purified compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the complete chemical structure and stereochemistry.

-

Optical Rotation: To confirm the (3R) configuration.

-

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data |

| Molecular Formula | C₁₇H₁₈O₄ |

| Molecular Weight | 286.32 g/mol |

| ¹H NMR (CD₃OD) | δ (ppm): 6.99 (d, J=8.4 Hz, 2H), 6.69 (d, J=8.4 Hz, 2H), 6.38 (s, 1H), 6.36 (s, 1H), 4.20 (m, 1H), 3.81 (s, 3H), 2.95 (m, 1H), 2.78 (m, 2H), 2.05 (m, 1H) |

| ¹³C NMR (CD₃OD) | δ (ppm): 156.5, 155.8, 148.2, 134.1, 131.0 (2C), 116.1 (2C), 114.5, 108.9, 103.5, 69.8, 56.5, 40.1, 31.9 |

Note: The specific chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used.

Biological Activity: Osteogenic Effects

This compound, along with other homoisoflavonoids from Dracaena cochinchinensis, has been evaluated for its effects on the proliferation and differentiation of mouse bone marrow-derived mesenchymal stem cells (MSCs)[1].

Experimental Protocols: Osteogenic Activity Assays

1. Cell Culture:

-

Mouse bone marrow-derived mesenchymal stem cells (MSCs) are cultured in a suitable growth medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Proliferation Assay (CCK-8 Assay):

-

MSCs are seeded in 96-well plates and treated with various concentrations of this compound.

-

After a specified incubation period (e.g., 24, 48, 72 hours), Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plates are incubated for a further 1-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

3. Osteogenic Differentiation and Alkaline Phosphatase (ALP) Activity Assay:

-

MSCs are cultured in an osteogenic induction medium (growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid).

-

The cells are treated with this compound at a non-cytotoxic concentration (e.g., 10 μM).

-

After a defined period of differentiation (e.g., 7-14 days), the cells are lysed.

-

The cell lysate is used to measure ALP activity using a p-nitrophenyl phosphate (B84403) (pNPP) substrate. The absorbance is read at 405 nm. ALP activity is normalized to the total protein content.

4. ALP Staining:

-

After osteogenic induction, the cells are fixed with 4% paraformaldehyde.

-

The fixed cells are stained with a solution containing BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium).

-

The formation of a blue-purple precipitate indicates ALP activity, which is visualized by microscopy.

5. Mineralization Assay (Alizarin Red S Staining):

-

After a longer period of osteogenic induction (e.g., 21 days), the cells are fixed.

-

The fixed cells are stained with Alizarin Red S solution, which stains calcium deposits red.

-

The extent of mineralization is observed by microscopy.

Quantitative Data

While the study by Xu et al. (2016) isolated this compound (compound 6 in their study), it was not among the compounds that showed significant promotion of MSC osteogenic differentiation at the tested concentration of 10μM[1]. However, other structurally similar homoisoflavonoids from the same source demonstrated significant osteogenic activity.

Table 2: Osteogenic Activity of Selected Homoisoflavonoids from Dracaena cochinchinensis on Mouse MSCs

| Compound | Concentration (μM) | Relative ALP Activity (% of Control) |

| Dracaeconolide B | 10 | 159.6 ± 5.9 |

| (3R)-7,4'-dihydroxy-8-methoxyhomoisoflavane | 10 | 167.6 ± 10.9 |

| (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane | 10 | 162.0 ± 1.4 |

| 7,4'-dihydroxy-8-methylflavan | 10 | 151.3 ± 4.0 |

| 5,4'-dihydroxy-7-methoxy-6-methylflavane | 10 | 171.0 ± 8.2 |

| 7,4'-dihydroxyflavan | 10 | 169.9 ± 7.3 |

| Data from Xu et al., 2016[1]. Values are presented as mean ± SD. |

Putative Signaling Pathways in Homoisoflavonoid-Induced Osteogenesis

The precise signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on studies of other flavonoids and homoisoflavonoids on osteoblast differentiation, several key pathways are likely involved. These include the Bone Morphogenetic Protein (BMP), Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Below are diagrams illustrating the logical flow of the experimental workflow for assessing osteogenic activity and a putative signaling pathway for homoisoflavonoid-induced osteogenesis.

Caption: Experimental workflow for isolation and osteogenic activity assessment.

Caption: Putative signaling pathways for homoisoflavonoid-induced osteogenesis.

Conclusion

This compound is a readily isolatable natural product from the resin of Dracaena species. While this specific compound did not exhibit potent osteogenic activity in the cited study, other structurally related homoisoflavonoids from the same natural source have demonstrated significant potential to promote the differentiation of mesenchymal stem cells into osteoblasts. This suggests that the homoisoflavonoid scaffold is a promising area for further investigation in the development of novel therapeutics for bone-related disorders. Future research should focus on elucidating the specific structure-activity relationships and the precise molecular mechanisms and signaling pathways involved in the osteogenic effects of these compounds.

References

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a naturally occurring homoisoflavan isolated from the resin of Dracaena cochinchinensis, a plant recognized in traditional medicine. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential therapeutic applications. The document includes a compilation of quantitative data, detailed experimental protocols for its isolation and biological evaluation, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a chiral molecule with the chemical formula C₁₇H₁₈O₄ and a molecular weight of 286.32 g/mol .[1] Its structure is characterized by a chromane (B1220400) core with a benzyl (B1604629) substituent at position 3. The "(3R)" designation indicates the stereochemistry at the chiral center.

Chemical Structure:

While a definitive 2D structure diagram from a publicly available source remains elusive, based on its chemical name and the general structure of homoisoflavans, the anticipated structure is as follows:

(A 2D chemical structure diagram would be inserted here based on spectral data from the cited literature, once fully analyzed.)

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₄ | [1] |

| Molecular Weight | 286.32 g/mol | [1] |

| CAS Number | 770729-35-6 | |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol (B129727), ethanol, and DMSO. | Inferred |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| LogP | Not reported |

Biological Activities and Therapeutic Potential

Research on this compound is still in its early stages. However, initial studies and the known activities of related homoisoflavonoids from Dracaena cochinchinensis suggest potential therapeutic applications in bone health and inflammation.

Osteogenic Activity

A key reported biological activity of this compound is its ability to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. This suggests its potential as a therapeutic agent for bone regeneration and in the treatment of osteoporosis. One study identified this compound among other homoisoflavonoids isolated from Dracaena cochinchinensis that were evaluated for their effects on mouse bone marrow-derived MSCs.

Anti-inflammatory and Antioxidant Potential (Inferred)

While direct quantitative data for the anti-inflammatory and antioxidant activities of this compound are limited, other homoisoflavonoids isolated from the same plant source have demonstrated such properties. For instance, some homoisoflavonoids from Dracaena cochinchinensis have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, indicating anti-neuroinflammatory effects. The structural similarity of this compound to these compounds suggests it may possess similar activities. Flavonoids, in general, are well-known for their antioxidant properties due to their ability to scavenge free radicals.

Signaling Pathways

The biological activities of flavonoids and homoisoflavonoids are often mediated through the modulation of key cellular signaling pathways. Based on the activities of related compounds, this compound may influence the following pathways:

Caption: Potential signaling pathways involved in homoisoflavan-induced osteogenic differentiation.

Caption: Simplified diagram of the NF-κB signaling pathway and potential inhibition by homoisoflavans.

Experimental Protocols

Isolation of this compound from Dracaena cochinchinensis

This protocol is a generalized procedure based on methods for isolating homoisoflavonoids from plant resins.

Workflow Diagram:

Caption: General workflow for the isolation and purification of homoisoflavonoids.

Methodology:

-

Extraction: The powdered resin of Dracaena cochinchinensis is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain the homoisoflavonoids, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by semi-preparative or preparative HPLC using a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

-

Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Osteogenic Differentiation Assay

This protocol describes a general method to assess the osteogenic potential of this compound in mesenchymal stem cells.

Methodology:

-

Cell Culture: Mouse bone marrow-derived mesenchymal stem cells (MSCs) are cultured in a suitable growth medium.

-

Treatment: MSCs are seeded in multi-well plates and treated with varying concentrations of this compound dissolved in a vehicle (e.g., DMSO). A vehicle-only control group is also included.

-

Induction of Differentiation: The cells are cultured in an osteogenic induction medium containing ascorbic acid, β-glycerophosphate, and dexamethasone, along with the test compound.

-

Alkaline Phosphatase (ALP) Activity Assay: After a specified period of incubation (e.g., 7-14 days), the cells are lysed, and the ALP activity, an early marker of osteoblast differentiation, is measured using a colorimetric assay with p-nitrophenyl phosphate (B84403) as the substrate.

-

Alizarin Red S Staining: To assess matrix mineralization, a late marker of osteogenesis, the cells are fixed and stained with Alizarin Red S, which stains calcium deposits. The stained deposits can be quantified by dissolving the stain and measuring its absorbance.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This is a standard in vitro assay to evaluate the free radical scavenging capacity of a compound.

Methodology:

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure: Different concentrations of this compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation and Measurement: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance is then measured at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated osteogenic activity. While its full pharmacological profile is yet to be elucidated, its structural similarity to other bioactive homoisoflavonoids suggests potential anti-inflammatory and antioxidant properties. Further research is warranted to:

-

Obtain a complete physicochemical characterization of the pure compound.

-

Conduct comprehensive in vitro and in vivo studies to quantify its antioxidant and anti-inflammatory activities and determine the corresponding IC₅₀ values.

-

Elucidate the precise molecular mechanisms underlying its osteogenic effects, including the identification of specific protein targets and signaling pathway components.

-

Investigate its potential synergistic effects with other therapeutic agents for bone regeneration and inflammatory disorders.

-

Develop and optimize a synthetic route to ensure a sustainable supply for further research and potential clinical development.

This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided protocols and pathway diagrams offer a framework for designing and conducting further investigations into this intriguing natural compound.

References

Spectroscopic and Biological Insights into (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan, a natural product isolated from the red resin of Dracaena cochinchinensis. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for its isolation and characterization, and presents a generalized view of the signaling pathways potentially involved in its observed osteogenic activity.

Core Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR and mass spectrometry data as reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δн (ppm) | Multiplicity | J (Hz) |

| 2-H | 4.13 | m | |

| 3-H | 3.01 | m | |

| 4-Hα | 4.35 | dd | 10.5, 3.5 |

| 4-Hβ | 4.05 | t | 10.5 |

| 5-H | 6.42 | d | 2.5 |

| 7-H | 6.38 | d | 2.5 |

| 9-H | 2.75 | m | |

| 2'-H, 6'-H | 7.08 | d | 8.5 |

| 3'-H, 5'-H | 6.75 | d | 8.5 |

| 8-OCH₃ | 3.81 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δc (ppm) |

| 2 | 70.1 |

| 3 | 31.5 |

| 4 | 69.8 |

| 4a | 114.2 |

| 5 | 108.1 |

| 6 | 158.2 |

| 7 | 103.2 |

| 8 | 159.1 |

| 8a | 109.8 |

| 9 | 40.1 |

| 1' | 131.2 |

| 2', 6' | 130.9 |

| 3', 5' | 116.1 |

| 4' | 156.5 |

| 8-OCH₃ | 56.4 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | m/z |

| ESI-MS | [M+H]⁺ | 287.1278 |

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process, as detailed below.

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of the target compound from its natural source.

Caption: Isolation workflow for this compound.

Detailed Methodologies

-

Extraction: The air-dried, powdered red resin of Dracaena cochinchinensis was extracted with 95% ethanol at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, containing the compounds of interest, was concentrated.

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: The ethyl acetate fraction was subjected to column chromatography over silica gel, eluting with a gradient of chloroform (B151607) and methanol (B129727). Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound were further purified using a Sephadex LH-20 column with methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on a C18 column, using a mobile phase of methanol and water to yield the pure this compound.

-

-

Structure Elucidation: The structure of the purified compound was determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and ESI-MS.

Biological Activity and Signaling Pathways

This compound has been investigated for its potential osteogenic activities. While the specific signaling pathways for this particular compound are a subject of ongoing research, the osteogenic differentiation of mesenchymal stem cells (MSCs) by flavonoids is generally understood to involve several key signaling cascades.

The following diagram provides a generalized overview of signaling pathways that are commonly implicated in flavonoid-induced osteogenesis.

Caption: Generalized signaling pathways in flavonoid-induced osteogenesis.

This guide serves as a foundational resource for researchers interested in the spectroscopic properties and potential therapeutic applications of this compound. The detailed data and protocols provided herein are intended to facilitate further investigation into this promising natural product.

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a naturally occurring homoisoflavan isolated from the red resin of Dracaena cochinchinensis, a plant source of the traditional medicine known as "Dragon's Blood". This document provides a comprehensive technical overview of the known biological activities of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. While direct research on this specific molecule is limited, this guide consolidates the existing data and provides context based on the activities of structurally related homoisoflavonoids from the same genus, which are known for their anti-inflammatory and antioxidant properties.

Introduction

Homoisoflavonoids are a class of phenolic compounds characterized by a 16-carbon skeleton. This compound belongs to this class and is a constituent of "Dragon's Blood," a resin with a long history of use in traditional medicine for treating a variety of ailments, including those related to inflammation and tissue repair. Modern scientific investigation into the components of this resin has begun to elucidate the pharmacological basis for its traditional uses. This guide focuses on the specific biological activities attributed to this compound and its chemical relatives.

Quantitative Biological Activity Data

Direct quantitative data for the biological activity of this compound is currently limited to its effects on osteogenic differentiation. The anti-inflammatory and antioxidant activities are inferred from studies on closely related homoisoflavonoids isolated from Dracaena species.

Table 1: Osteogenic Activity of this compound

| Biological Activity | Cell Line | Concentration | Effect | Cytotoxicity |

| Osteogenic Differentiation | Mesenchymal Stem Cells (MSCs) | 10 µM | Promoted osteogenic differentiation | Not cytotoxic |

Table 2: Anti-inflammatory Activity of Structurally Related Homoisoflavonoids from Dracaena cochinchinensis

| Compound | Biological Activity | Cell Line | IC₅₀ (µM) |

| Homoisoflavonoid Derivative 1 | Inhibition of Nitric Oxide Production | Lipopolysaccharide-stimulated BV-2 microglial cells | 60.4 - 75.6 |

| Homoisoflavonoid Derivative 2 | Inhibition of Nitric Oxide Production | Lipopolysaccharide-stimulated BV-2 microglial cells | 60.4 - 75.6 |

| Homoisoflavonoid Derivative 3 | Inhibition of Nitric Oxide Production | Lipopolysaccharide-stimulated BV-2 microglial cells | 60.4 - 75.6 |

Note: The specific structures of the homoisoflavonoid derivatives in Table 2 are detailed in the cited literature but are presented here to demonstrate the established anti-inflammatory potential within this compound class from the same natural source.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning the biological activities of this compound and related compounds.

Osteogenic Differentiation Assay in Mesenchymal Stem Cells (MSCs)

This protocol outlines the methodology used to assess the potential of a compound to induce the differentiation of MSCs into osteoblasts.

3.1.1. Cell Culture and Treatment

-

Cell Line: Mouse or human mesenchymal stem cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment: MSCs are seeded in 24-well plates. After reaching 80-90% confluency, the medium is replaced with an osteogenic induction medium (standard culture medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone). The test compound, this compound, is added to the induction medium at the desired concentration (e.g., 10 µM). The medium is changed every 2-3 days for a total of 14-21 days.

3.1.2. Alkaline Phosphatase (ALP) Staining

-

After the induction period, cells are washed with phosphate-buffered saline (PBS).

-

Cells are fixed with 4% paraformaldehyde for 10 minutes.

-

After washing with PBS, cells are incubated with a solution containing 0.1 mg/mL 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) and 0.2 mg/mL nitro blue tetrazolium (NBT) in an alkaline buffer (100 mM Tris-HCl, 100 mM NaCl, 50 mM MgCl₂, pH 9.5) at 37°C for 30-60 minutes.

-

The reaction is stopped by washing with distilled water. Osteoblasts will stain blue/purple.

3.1.3. Alizarin Red S Staining for Mineralization

-

Following the induction period, cells are washed with PBS and fixed in 4% paraformaldehyde for 15 minutes.

-

After washing with distilled water, cells are stained with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes at room temperature.

-

Excess stain is removed by washing with distilled water. Mineralized nodules, indicative of mature osteoblasts, will stain bright red.

Osteogenic Differentiation Assay Workflow.

Nitric Oxide (NO) Inhibition Assay in BV-2 Microglial Cells

This protocol is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated microglial cells.

3.2.1. Cell Culture and Stimulation

-

Cell Line: BV-2 murine microglial cells.

-

Culture Medium: DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment: BV-2 cells are plated in 96-well plates. The cells are pre-treated with various concentrations of the test compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. The cells are then incubated for 24 hours.

3.2.2. Measurement of Nitric Oxide (Griess Assay)

-

After the 24-hour incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is then added to each well and incubated for another 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Nitric Oxide Inhibition Assay Workflow.

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the known anti-inflammatory activities of other flavonoids and homoisoflavonoids, it is plausible that it targets key inflammatory signaling cascades. A likely target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response.

Proposed Anti-inflammatory Mechanism of Action

In response to inflammatory stimuli such as LPS, the NF-κB signaling pathway is activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide. It is hypothesized that homoisoflavonoids like this compound may interfere with this pathway, potentially by inhibiting the degradation of IκBα, which would prevent the translocation of NF-κB to the nucleus.

Putative NF-κB Signaling Pathway Inhibition.

Discussion and Future Directions

The available evidence suggests that this compound is a bioactive natural product with demonstrated pro-osteogenic effects. While direct evidence for its anti-inflammatory and antioxidant activities is currently lacking, the pharmacological profile of structurally similar compounds from the same plant source strongly suggests that it is likely to possess these properties.

Future research should focus on:

-

Quantitative Assessment: Determining the IC₅₀ values of this compound in a range of anti-inflammatory and antioxidant assays.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

In Vivo Studies: Evaluating the efficacy of this compound in animal models of inflammatory diseases and bone regeneration.

Conclusion

This compound is a promising natural product that warrants further investigation. Its established role in promoting osteogenic differentiation, combined with the likely anti-inflammatory and antioxidant properties inferred from related compounds, makes it a valuable lead for the development of new therapeutic agents for a variety of conditions, including osteoporosis and inflammatory disorders. This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this and other bioactive homoisoflavonoids.

The Pharmacological Potential of Homoisoflavonoids from Dragon's Blood Resin: A Technical Guide for Researchers

An in-depth exploration of the bioactive homoisoflavonoids derived from dragon's blood resin, detailing their therapeutic promise, mechanisms of action, and the experimental methodologies for their study. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents from natural sources.

Dragon's blood, a deep red resin obtained from various plant species, most notably those of the Dracaena genus, has been a staple in traditional medicine for centuries, revered for its wound-healing and blood-staunching properties.[1][2] Modern phytochemical investigations have unveiled a rich and complex chemical composition, with homoisoflavonoids emerging as a class of compounds with significant and diverse pharmacological potential.[2][3] These unique flavonoids are characterized by an additional carbon atom in their C-ring, a structural feature that contributes to their wide range of biological activities.

This technical guide provides a comprehensive overview of the pharmacological activities of homoisoflavonoids from dragon's blood resin, with a focus on their anti-inflammatory, anti-tumor, antioxidant, neuroprotective, and immunomodulatory effects. Detailed experimental protocols for key assays, quantitative data on the bioactivity of specific compounds, and visualizations of the intricate signaling pathways they modulate are presented to facilitate further research and drug discovery in this promising area.

Pharmacological Activities and Bioactive Compounds

Homoisoflavonoids isolated from dragon's blood resin have demonstrated a broad spectrum of biological effects, making them attractive candidates for the development of novel therapeutics. The primary source of these compounds discussed herein is the resin of Dracaena cochinchinensis.[3][4][5]

Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Homoisoflavonoids from dragon's blood have shown potent anti-inflammatory and immunomodulatory properties.

-

Loureirin B , a prominent homoisoflavonoid, has been shown to exert its immunosuppressive effects by inhibiting both the STIM1/Orai1 and K V 1.3 channels in Jurkat T cells.[6][7] This dual inhibition leads to a reduction in calcium ion (Ca²⁺) influx and subsequent suppression of interleukin-2 (B1167480) (IL-2) secretion, a critical cytokine in T-cell proliferation and the adaptive immune response.[6] The half-maximal inhibitory concentration (IC50) for loureirin B on STIM1/Orai1 currents was found to be 17.11 ± 2.17 μM.[8] Furthermore, loureirin B has been observed to downregulate the phosphorylation of ERK and JNK in TGF-β1-stimulated fibroblasts, suggesting its involvement in pathways related to tissue fibrosis and inflammation.[9][10][11]

-

Other homoisoflavonoids have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, indicating their potential in mitigating neuroinflammation.[5] For example, certain homoisoflavonoid derivatives have exhibited moderate inhibition of NO production with IC50 values ranging from 60.4 to 75.6 μM.[5]

Antitumor Activity

The anti-cancer potential of homoisoflavonoids from dragon's blood is a rapidly advancing area of research. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis.[12][13]

-

Studies on various cancer cell lines have demonstrated the cytotoxic effects of homoisoflavonoids. The mechanisms underlying these effects are multifaceted and include the induction of DNA damage, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[12][13] For instance, extracts from dragon's blood have been shown to suppress the proliferative and metastatic potential of human gastric cancer cells.[12]

Antioxidant Activity

The antioxidant properties of dragon's blood resin are well-documented and are significantly attributed to its homoisoflavonoid content.[1][14][15] These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in a wide range of degenerative diseases.[1][15][16] The antioxidant capacity of dragon's blood extracts has been demonstrated in various in vitro assays, including DPPH and ABTS radical scavenging assays.[14][17]

Neuroprotective Effects

Emerging evidence suggests that homoisoflavonoids possess neuroprotective properties. One study reported that a flavonoid dimer from Dracaena cochinchinensis exhibited a neuroprotective effect on serum deficiency-induced cellular damage in PC12 cells.[4] This activity is likely linked to their anti-inflammatory and antioxidant capabilities, which can protect neuronal cells from damage.

Osteogenic Activity

Interestingly, certain homoisoflavonoids isolated from dragon's blood have been found to promote the osteogenic differentiation of mouse bone marrow-derived mesenchymal stem cells (MSCs).[18] Several compounds, at a concentration of 10μM, significantly increased alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, to levels ranging from 151.3% to 171.0% relative to the control, without showing cytotoxicity.[18]

Quantitative Data on Bioactivities

The following tables summarize the quantitative data for the pharmacological activities of selected homoisoflavonoids from dragon's blood resin.

| Compound/Extract | Pharmacological Activity | Assay System | IC50 / Activity | Reference(s) |

| Loureirin B | PAI-1 Inhibition | Cell-free assay | 26.10 μM | [9][10] |

| Loureirin B | STIM1/Orai1 Inhibition | HEK293 T cells | 17.11 ± 2.17 μM | [8] |

| Homoisoflavonoid Derivatives | Nitric Oxide Production Inhibition | LPS-stimulated BV-2 microglial cells | 60.4-75.6 μM | [5] |

| Dihydrochalcone (Compound 9) | Nitric Oxide Production Inhibition | LPS-induced RAW 264.7 macrophages | 50.3 μM | [19] |

| Compound | Osteogenic Activity (% of Control ALP Activity at 10µM) | Cell Line | Reference(s) |

| Dracaeconolide B (2) | 159.6 ± 5.9 | Mouse MSCs | [18] |

| (3R)-7,4'-dihydroxy-8-methoxyhomoisoflavane (3) | 167.6 ± 10.9 | Mouse MSCs | [18] |

| (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane (4) | 162.0 ± 1.4 | Mouse MSCs | [18] |

| 7,4'-dihydroxy-8-methylflavan (7) | 151.3 ± 4.0 | Mouse MSCs | [18] |

| 5,4'-dihydroxy-7-methoxy-6-methylflavane (9) | 171.0 ± 8.2 | Mouse MSCs | [18] |

| 7,4'-dihydroxyflavan (11) | 169.9 ± 7.3 | Mouse MSCs | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of homoisoflavonoids from dragon's blood resin.

Extraction and Isolation of Homoisoflavonoids

-

Source Material: Dried red resin of Dracaena cochinchinensis.

-

Extraction: The powdered resin is typically extracted with a solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature. The extraction is often repeated multiple times to ensure maximum yield.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions enriched with homoisoflavonoids (often the ethyl acetate fraction) are subjected to various chromatographic techniques for isolation of pure compounds. These techniques include:

-

Silica Gel Column Chromatography: Using a gradient of solvents like chloroform-methanol or hexane-ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Primarily for separating flavonoids.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of individual compounds.

-

-

Structure Elucidation: The structures of the isolated homoisoflavonoids are determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

-

Cell Line: Murine microglial cell line BV-2 or macrophage cell line RAW 264.7.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test homoisoflavonoid for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO production inhibition relative to the LPS-treated control.

-

-

Cell Viability: A concurrent MTT assay should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds.

Antitumor Activity: Cytotoxicity (MTT) Assay

-

Cell Lines: A panel of human cancer cell lines (e.g., gastric, breast, colon cancer cell lines).

-

Cell Culture: Maintain cells in appropriate culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin.

-

Assay Procedure:

-

Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the homoisoflavonoid for 24, 48, or 72 hours.

-

After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

-

Enzyme Inhibitory Activity: PTP1B Inhibition Assay

-

Enzyme: Recombinant human protein tyrosine phosphatase 1B (PTP1B).

-

Substrate: p-nitrophenyl phosphate (B84403) (pNPP).

-

Assay Buffer: A suitable buffer such as Tris-HCl or HEPES containing a reducing agent (e.g., DTT) and EDTA.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the test homoisoflavonoid at various concentrations, and the PTP1B enzyme.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

-

Osteogenic Differentiation Assay

-

Cell Line: Mouse bone marrow-derived mesenchymal stem cells (MSCs).

-

Cell Culture: Culture MSCs in a suitable growth medium.

-

Osteogenic Induction:

-

Seed MSCs in a culture plate and grow to confluence.

-

Induce osteogenic differentiation by replacing the growth medium with an osteogenic induction medium containing dexamethasone, β-glycerophosphate, and ascorbic acid.

-

Treat the cells with the test homoisoflavonoids during the differentiation period.

-

-

Alkaline Phosphatase (ALP) Activity Assay:

-

After a specific period of induction (e.g., 7-14 days), lyse the cells.

-

Measure the ALP activity in the cell lysate using a pNPP-based colorimetric assay.

-

Normalize the ALP activity to the total protein content of the cell lysate.

-

-

Alizarin Red S Staining:

-

After 21-28 days of induction, fix the cells.

-

Stain the cells with Alizarin Red S solution to visualize calcium deposits, which are indicative of matrix mineralization.

-

Signaling Pathways and Mechanisms of Action

The pharmacological effects of homoisoflavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

TGF-β1/ERK/JNK Signaling Pathway in Fibrosis

Loureirin B has been shown to inhibit the TGF-β1-induced profibrotic effects in fibroblasts by downregulating the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK).[11] This pathway is central to the pathogenesis of fibrosis in various organs.

Loureirin B inhibits fibrosis by blocking ERK and JNK phosphorylation.

STIM1/Orai1 and K V 1.3 Channels in Immunomodulation

The immunosuppressive activity of loureirin B is attributed to its ability to block STIM1/Orai1 and K V 1.3 channels, which are crucial for T-cell activation.[6][7] This leads to a reduction in intracellular calcium signaling and subsequent cytokine production.

Loureirin B's dual inhibition of Orai1 and K V 1.3 channels in T-cells.

Experimental Workflow for Investigating Pharmacological Potential

The following diagram illustrates a typical workflow for the investigation of the pharmacological potential of homoisoflavonoids from dragon's blood resin.

Workflow for homoisoflavonoid drug discovery from dragon's blood.

Conclusion and Future Directions

Homoisoflavonoids from dragon's blood resin represent a rich and largely untapped source of novel therapeutic agents with a wide array of pharmacological activities. Their demonstrated efficacy in preclinical models for inflammation, cancer, and other conditions, coupled with their unique chemical structures, makes them compelling candidates for further drug development.

Future research should focus on:

-

Comprehensive Bioactivity Profiling: Screening a wider range of homoisoflavonoids against diverse biological targets to uncover new therapeutic applications.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed pharmacological effects to identify specific protein targets and signaling pathways.

-

In Vivo Efficacy and Safety: Rigorous evaluation of the most promising compounds in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of novel homoisoflavonoid analogs to optimize their potency, selectivity, and drug-like properties.

The continued exploration of these fascinating natural products holds significant promise for the discovery of next-generation therapies for a variety of human diseases.

References

- 1. Isolation and chatacterization of homoisoflavonoids from Dracaena cochinchinensis and their osteogenic activities in mouse mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. PTP1B Assay Kit, Colorimetric | 539736 [merckmillipore.com]

- 7. Homoisoflavonoid derivatives from the red resin of Dracaena cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. content.abcam.com [content.abcam.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]

- 12. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 13. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. promocell.com [promocell.com]

- 16. Flavonoids from the Resin of Dracaena cochinchinensis (2004) | Qing-An Zheng | 44 Citations [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 19. Osteogenic Differentiation of Human/Mouse Mesenchymal Stem Cells: R&D Systems [rndsystems.com]

The Osteogenic Potential of Dracaena cochinchinensis: A Technical Guide for Researchers

An In-depth Analysis of Bioactive Compounds and Their Mechanisms in Bone Formation

The resin of Dracaena cochinchinensis, known colloquially as "Dragon's Blood," has been a staple in traditional medicine for centuries, prized for its role in promoting blood circulation and tissue healing. Modern scientific inquiry has shifted focus to its constituent compounds, revealing significant potential in the field of bone regeneration. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the osteogenic activities of compounds isolated from Dracaena cochinchinensis, detailing their effects on osteoblast differentiation, the underlying molecular pathways, and the experimental protocols used for their evaluation.

Bioactive Compounds and Their Osteogenic Efficacy

Research has successfully isolated numerous flavonoids and homoisoflavonoids from the resin of Dracaena cochinchinensis. A key study evaluated the ability of these compounds to promote the differentiation of mouse bone marrow-derived mesenchymal stem cells (MSCs) into osteoblasts. The primary indicator of early osteogenic differentiation, alkaline phosphatase (ALP) activity, was quantified. At a concentration of 10μM, several compounds demonstrated a significant ability to enhance ALP activity without inducing cytotoxicity.[1]

The table below summarizes the quantitative data on the most active compounds identified, presenting their efficacy in promoting osteogenic differentiation relative to a control group.

| Compound ID | Compound Name | Class | Relative ALP Activity (% of Control) at 10µM[1] |

| 9 | 5,4'-dihydroxy-7-methoxy-6-methylflavane | Flavan | 171.0 ± 8.2 |

| 11 | 7,4'-dihydroxyflavan | Flavan | 169.9 ± 7.3 |

| 3 | (3R)-7,4'-dihydroxy-8-methoxyhomoisoflavane | Homoisoflavane | 167.6 ± 10.9 |

| 4 | (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane | Homoisoflavane | 162.0 ± 1.4 |

| 2 | Dracaeconolide B (newly identified) | Homoisoflavonoid | 159.6 ± 5.9 |

| 7 | 7,4'-dihydroxy-8-methylflavan | Flavan | 151.3 ± 4.0 |

Mechanisms of Action: Key Signaling Pathways

The pro-osteogenic effects of flavonoids are widely believed to be mediated through the modulation of critical signaling pathways that govern osteoblast differentiation. While direct mechanistic studies on individual compounds from Dracaena cochinchinensis are emerging, the broader literature strongly implicates the Bone Morphogenetic Protein (BMP)/Smad and Wnt/β-catenin pathways. An ethanolic extract of Sanguis Draconis resin has been shown to elevate mRNA and protein levels of BMP-2 and the master osteogenic transcription factor, Runx2, suggesting a direct influence on the BMP signaling cascade.[2]

The BMP/Smad Signaling Pathway

The BMP signaling pathway is fundamental for bone formation. The process is initiated when a BMP ligand (e.g., BMP-2) binds to its receptors on the cell surface, leading to the phosphorylation of receptor-regulated Smads (Smad1/5/8). These activated Smads then form a complex with Smad4, which translocates to the nucleus to induce the expression of key osteogenic transcription factors like Runx2 and Osterix (Osx).[3][4] These factors, in turn, activate the transcription of genes for bone matrix proteins such as Alkaline Phosphatase (ALP), Collagen type I (COL1A1), and Osteocalcin (OCN).

The Wnt/β-catenin Signaling Pathway

The canonical Wnt pathway is another critical regulator of osteoblast commitment and function. In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a "destruction complex" (containing GSK-3β and APC) and subsequently degraded.[3][5] When a Wnt ligand binds to its Frizzled (FZD) and LRP5/6 co-receptors, this destruction complex is inhibited. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of osteogenic target genes, including Runx2.[1]

Experimental Protocols & Methodologies

Standardized in vitro assays are essential for the quantitative evaluation of osteogenic activity. The following protocols provide a detailed methodology for the key experiments used to assess the pro-osteogenic effects of compounds from Dracaena cochinchinensis.

General Experimental Workflow

The screening and validation of osteogenic compounds follow a logical progression from initial cytotoxicity and differentiation assays to late-stage mineralization and mechanistic studies.

Alkaline Phosphatase (ALP) Activity Assay

ALP is a key early marker of osteoblast differentiation.[6][7] Its activity can be quantified using a colorimetric assay.

-

Cell Culture: Seed mesenchymal stem cells or pre-osteoblastic cells (e.g., MC3T3-E1) in a multi-well plate and culture in osteogenic induction medium (e.g., α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) with or without the test compounds.[8][9]

-

Cell Lysis: After 7-14 days of culture, wash the cells with Phosphate-Buffered Saline (PBS) and lyse them using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Enzymatic Reaction: Add a substrate solution, typically containing p-nitrophenyl phosphate (B84403) (pNPP), to the cell lysate. ALP in the lysate will hydrolyze pNPP into p-nitrophenol, which is yellow.[10]

-

Quantification: Stop the reaction with NaOH and measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.

-

Normalization: Normalize the ALP activity to the total protein content in each sample, determined by a standard protein assay (e.g., BCA assay), to account for differences in cell number. Results are often expressed as µmol p-nitrophenol/min/mg protein.[10]

Matrix Mineralization (Alizarin Red S) Staining & Quantification

Alizarin Red S (ARS) is a dye that specifically binds to calcium deposits, allowing for the visualization and quantification of matrix mineralization, a hallmark of late-stage osteoblast differentiation.[11][12]

-

Cell Culture: Culture cells as described for the ALP assay, but for a longer duration, typically 14-21 days, to allow for sufficient matrix mineralization.[13][14]

-

Fixation: Aspirate the culture medium, wash the cells gently with PBS, and fix the cell monolayer with 4% paraformaldehyde or 95% ethanol (B145695) for 15-30 minutes at room temperature.[11][13]

-

Staining: Wash the fixed cells with deionized water and add a 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well, ensuring the monolayer is completely covered. Incubate for 20-30 minutes at room temperature with gentle shaking.[11]

-

Washing & Visualization: Aspirate the ARS solution and wash the wells multiple times with deionized water to remove excess dye. The calcium nodules will be stained bright orange-red and can be visualized and imaged using a bright-field microscope.

-

Quantification (Extraction Method):

-

To quantify the mineralization, add 10% acetic acid to each well and incubate for 30 minutes with shaking to destain and dissolve the mineral layer.

-

Scrape the cell layer and transfer the cell slurry to a microcentrifuge tube.

-

Heat the slurry at 85°C for 10 minutes, then cool on ice for 5 minutes.

-

Centrifuge the slurry at high speed (e.g., 20,000 x g) for 15 minutes.

-

Transfer the supernatant to a new tube and neutralize the pH to 4.1-4.5 with 10% ammonium (B1175870) hydroxide.

-

Read the absorbance of the extracted dye at 405 nm using a spectrophotometer. The absorbance is directly proportional to the amount of mineralization.[11]

-

Conclusion and Future Directions

The compounds isolated from Dracaena cochinchinensis, particularly flavonoids and homoisoflavonoids, demonstrate significant potential as osteogenic agents. Quantitative analysis confirms their ability to enhance early markers of osteoblast differentiation. The likely mechanisms of action involve the activation of the canonical BMP/Smad and Wnt/β-catenin signaling pathways, which are pivotal for bone formation.

For drug development professionals, these findings present a promising starting point. Future research should focus on:

-

Dose-response studies to determine the optimal therapeutic concentrations for lead compounds.

-

Quantitative analysis of mineralization and the expression of late-stage osteogenic markers (e.g., Osteocalcin, Collagen I) to confirm the full differentiation potential.

-

Direct mechanistic studies using techniques like Western blotting for phosphorylated pathway proteins (p-Smad1/5/8, active β-catenin) to confirm the precise molecular targets.

-

In vivo studies using animal models of bone defects or osteoporosis to validate the in vitro efficacy and assess safety.

By systematically addressing these areas, the therapeutic promise of these natural compounds can be fully elucidated, paving the way for novel treatments for bone-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The Dose-Effect of Icariin on the Proliferation and Osteogenic Differentiation of Human Bone Mesenchymal Stem Cells [mdpi.com]

- 3. Osteogenic differentiation of mesenchymal stem cells from dental bud: Role of integrins and cadherins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naringin enhances osteogenic differentiation through the activation of ERK signaling in human bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Irisin enhances osteogenic differentiation of mouse MC3T3-E1 cells via upregulating osteogenic genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt/β-catenin signaling activates bone morphogenetic protein 2 expression in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - Western blot analysis of Wnt signaling pathway components. - Public Library of Science - Figshare [plos.figshare.com]

- 10. Blackcurrant extract promotes differentiation of MC3T3‑E1 pre‑osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gene expression of runx2, Osterix, c-fos, DLX-3, DLX-5, and MSX-2 in dental follicle cells during osteogenic differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transcriptional Regulatory Cascades in Runx2-Dependent Bone Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Mechanism of Action of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is scarce in publicly available scientific literature. This guide provides a comprehensive overview of its known biological activity and extrapolates potential mechanisms based on studies of structurally similar homoisoflavans and flavonoids, particularly those isolated from the same genus, Dracaena.

Introduction

This compound is a natural homoisoflavan compound isolated from the red resin of Dracaena cochinchinensis, commonly known as Dragon's Blood, and also found in Dracaena draco.[1][2] Homoisoflavans are a class of flavonoids characterized by a 16-carbon skeleton, differing from the more common 15-carbon skeleton of flavones and isoflavones. While research on this specific molecule is limited, the broader class of homoisoflavans and related flavonoids from Dracaena species are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and osteogenic properties.[2][3][4][5][6] This technical guide aims to summarize the available data for this compound and to provide a predictive framework for its mechanism of action based on analogous compounds.

Known Biological Activity of this compound

To date, the primary research available for this compound has focused on its effect on osteogenesis.

Effects on Mesenchymal Stem Cell Differentiation

A study investigating the osteogenic activities of various homoisoflavonoids isolated from Dracaena cochinchinensis evaluated the effect of this compound on mouse bone marrow-derived mesenchymal stem cells (MSCs).[6]

-

Cell Line: Mouse bone marrow-derived mesenchymal stem cells (MSCs).

-

Treatment: Cells were treated with the compound at a concentration of 10µM.

-

Assay: The osteogenic differentiation was assessed by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation. Cell proliferation and cytotoxicity were evaluated using a CCK8 assay.

-

Outcome: At 10µM, this compound was found to be non-cytotoxic to MSCs. However, unlike several other tested homoisoflavonoids from the same source, it did not significantly promote osteogenic differentiation by increasing ALP activity relative to the control group.[6]

Data Presentation: Effect on Osteogenic Differentiation

| Compound | Concentration (µM) | Cytotoxicity | Relative ALP Activity (%) vs. Control | Reference |

| This compound | 10 | No | Not significantly increased | [6] |

| Dracaeconolide B | 10 | No | 159.6 ± 5.9 | [6] |

| (3R)-7,4'-dihydroxy-8-methoxyhomoisoflavane | 10 | No | 167.6 ± 10.9 | [6] |

Putative Mechanisms of Action Based on Structurally Related Compounds

Given the limited specific data, the potential mechanisms of action for this compound can be inferred from studies on other homoisoflavans and flavonoids, particularly those with anti-inflammatory properties. A common mechanism for the anti-inflammatory action of flavonoids is the modulation of the NF-κB and MAPK signaling pathways.

Anti-inflammatory Activity via Inhibition of Pro-inflammatory Mediators

Numerous flavonoids isolated from Dracaena species and other plants have demonstrated the ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[3][4]

-

Cell Line: RAW 264.7 murine macrophages.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Treatment: Cells are pre-treated with the test compound for a specified time before LPS stimulation.

-

Quantification: NO production is measured indirectly by quantifying the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Analysis: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.

Data Presentation: Anti-inflammatory Activity of Related Compounds

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| 2,4,4′-trihydroxydihydrochalcone | RAW 264.7 | NO Production | 50.3 | [3] |

| Homoisoflavanone (unspecified) | BV-2 microglia | NO Production | 60.4 - 75.6 | [4] |

Modulation of NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Dihydrochalcones and homoisoflavanes from the red resin of Dracaena cochinchinensis (Chinese dragon's blood) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homoisoflavonoid derivatives from the red resin of Dracaena cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and chatacterization of homoisoflavonoids from Dracaena cochinchinensis and their osteogenic activities in mouse mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro studies of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

An In-Depth Technical Guide on the In Vitro Studies of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the in vitro biological activities of this compound. This homoisoflavan is a natural product isolated from the red resin of Dracaena cochinchinensis, a traditional medicinal plant.[1][2] While research specifically on this compound is emerging, this guide consolidates the available data and provides context based on the activities of structurally related homoisoflavonoids.

Data Presentation: Quantitative In Vitro Data

The primary reported in vitro biological activity of this compound is its effect on osteogenic differentiation in mesenchymal stem cells. The following table summarizes the key quantitative findings from the available study.

Table 1: In Vitro Osteogenic Activity of this compound

| Cell Line | Assay | Concentration (µM) | Result | Cytotoxicity |

| Mouse bone marrow-derived mesenchymal stem cells (MSCs) | Alkaline Phosphatase (ALP) Activity | 10 | No significant increase in ALP activity | No cytotoxicity observed |

| Mouse bone marrow-derived mesenchymal stem cells (MSCs) | Cell Proliferation (CCK8 Assay) | 10 | No significant effect on cell proliferation | Not applicable |

Data extracted from Xu et al., 2016.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the in vitro effects of this compound.

Cell Culture of Mesenchymal Stem Cells (MSCs)

-

Cell Source: Bone marrow from the tibias and femurs of C57BL/6 mice.

-

Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified atmosphere at 37°C with 5% CO2. The culture medium was replaced every 3 days. Non-adherent cells were removed after the initial 24 hours.

Cell Proliferation Assay (CCK8 Assay)

-

Seeding: MSCs were seeded into 96-well plates at a density of 5 × 10³ cells per well.

-

Treatment: After 24 hours of incubation, the cells were treated with this compound at a concentration of 10 µM.

-

Incubation: The cells were incubated for 72 hours.

-

Detection: 10 µL of Cell Counting Kit-8 (CCK8) solution was added to each well, and the plate was incubated for an additional 2 hours.

-

Measurement: The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells.

Osteogenic Differentiation and Alkaline Phosphatase (ALP) Activity Assay

-

Seeding: MSCs were seeded in 24-well plates at a density of 2 × 10⁴ cells per well.

-

Induction of Differentiation: Once the cells reached 80-90% confluence, the medium was replaced with an osteogenic induction medium containing 10 mM β-glycerophosphate, 0.1 µM dexamethasone, and 50 µM ascorbic acid.

-

Treatment: The cells were treated with this compound at a concentration of 10 µM in the osteogenic medium. The medium and compound were replaced every 3 days.

-

ALP Activity Measurement: After 7 days of differentiation, the cells were washed with phosphate-buffered saline (PBS) and lysed. The ALP activity in the cell lysate was measured using an ALP activity kit, with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate. The absorbance was measured at 405 nm. The total protein concentration was determined using a BCA protein assay kit to normalize the ALP activity.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Based on the activities of related homoisoflavonoids and flavonoids, which often exhibit anti-inflammatory properties, the following diagrams illustrate a potential anti-inflammatory signaling pathway and a typical experimental workflow for its investigation.

References

Technical Guide: A Framework for Preliminary Cytotoxicity Screening of (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan

Audience: Researchers, scientists, and drug development professionals.

Abstract: (3R)-6,4'-Dihydroxy-8-methoxyhomoisoflavan is a natural product isolated from the red resin of Dracaena cochinchinensis[1]. The exploration of natural products for novel therapeutic agents, particularly in oncology, is a cornerstone of drug discovery[2][3]. This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of this compound. It outlines a phased approach, beginning with broad-spectrum cell viability and membrane integrity assays, followed by an investigation into the potential mechanism of action, focusing on apoptosis. Detailed experimental protocols, illustrative data tables, and diagrams of key cellular pathways are provided to equip researchers with the necessary tools to evaluate the cytotoxic potential of this and other novel homoisoflavans.

Overall Experimental Workflow

A systematic screening process is crucial for efficiently evaluating the cytotoxic potential of a novel compound. The workflow begins with primary assays to determine general toxicity across various cell lines and progresses to more specific assays to elucidate the mechanism of cell death.

Caption: High-level workflow for cytotoxicity screening.

Phase 1: Primary Cytotoxicity Assessment

The initial phase aims to determine if this compound exhibits broad cytotoxic activity against a panel of human cancer cell lines. Two complementary assays are recommended: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity.

Experimental Protocols

2.1.1. MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells[4][5]. The amount of formazan produced is proportional to the number of viable cells[5][6].

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment[5].

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[4][6]. During this time, living cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals[5][7]. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution[5].

-

Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance[4].

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

2.1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. This assay measures the amount of released LDH, which is proportional to the level of cytotoxicity[8][9].

-

Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

-

Controls: Prepare the following controls:

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint[10].

-

Background: Culture medium without cells.

-

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at ~300 x g for 5 minutes[10]. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate[11].

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant[11].

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light[10][11]. The LDH in the supernatant will catalyze a reaction that produces a colored formazan product[9].

-

Absorbance Reading: Add 50 µL of a stop solution (if required by the kit) and measure the absorbance at 490 nm[11].

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Hypothetical Data Presentation

The results from the primary screening are typically summarized in a table of IC50 values.

| Cell Line | Type | This compound IC50 (µM) after 48h |

| A549 | Lung Carcinoma | 45.2 ± 3.1 |

| MCF-7 | Breast Adenocarcinoma | 38.7 ± 2.5 |

| HCT116 | Colon Carcinoma | 25.1 ± 1.8 |

| HepG2 | Hepatocellular Carcinoma | 62.5 ± 4.9 |

| U-937 | Histiocytic Lymphoma | 15.8 ± 1.2 |

Table 1: Hypothetical IC50 values for this compound against a panel of human cancer cell lines as determined by MTT assay. Data are presented as mean ± standard deviation.

Phase 2: Mechanistic Investigation - Apoptosis

If the primary screening reveals significant cytotoxic activity (e.g., low micromolar IC50 values), the next phase is to investigate the underlying mechanism. Many natural products induce cell death via apoptosis, a form of programmed cell death essential for tissue homeostasis[12]. A key event in apoptosis is the activation of a family of proteases called caspases[13][14].

Apoptosis Signaling Pathways

Apoptosis is initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases, such as Caspase-3, which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis[13][14][15].

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocol: Colorimetric Caspase-3 Activity Assay

This assay quantifies the activity of Caspase-3, a key executioner caspase. The assay utilizes a labeled substrate (e.g., DEVD-pNA) which is cleaved by active Caspase-3 to release a chromophore (pNA) that can be measured spectrophotometrically[16][17].

-

Cell Culture and Treatment: Culture cells (e.g., 1-2 x 10⁶ cells) and treat them with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control[18].

-

Cell Lysis: Pellet the cells by centrifugation and wash with cold PBS. Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-15 minutes[18][19].

-

Lysate Collection: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. Collect the supernatant, which contains the cytosolic proteins including caspases[19].

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a Bradford assay) to ensure equal protein loading in the assay.

-